Mirodenafil-d7 (dihydrochloride)

Catalog No.
S12898745
CAS No.
M.F
C26H39Cl2N5O5S
M. Wt
611.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirodenafil-d7 (dihydrochloride)

Product Name

Mirodenafil-d7 (dihydrochloride)

IUPAC Name

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride

Molecular Formula

C26H39Cl2N5O5S

Molecular Weight

611.6 g/mol

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;;

InChI Key

CKPHITUXXABKDL-VLZQNOLCSA-N

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC.Cl.Cl

Mirodenafil-d7 (dihydrochloride) is a deuterated form of mirodenafil, a phosphodiesterase type 5 inhibitor primarily developed for the treatment of erectile dysfunction. The compound's chemical formula is C26H30D7N5O5S2HCl\text{C}_{26}\text{H}_{30}\text{D}_{7}\text{N}_{5}\text{O}_{5}\text{S}\cdot 2\text{HCl} and it possesses a molecular weight of approximately 604.59 g/mol. The deuterium labeling allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic research and drug development .

Mirodenafil-d7 functions as a phosphodiesterase type 5 inhibitor, which means it inhibits the enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This inhibition leads to increased levels of cGMP, promoting vasodilation and facilitating erection upon sexual stimulation. The specific

Mirodenafil-d7 exhibits significant biological activity as a PDE-5 inhibitor. Clinical studies have shown that it effectively improves erectile function in men with erectile dysfunction across various etiologies and severities. Doses of 50 mg or 100 mg have been reported to be well tolerated without significant adverse effects when administered alone or with alcohol . Additionally, interactions with other medications such as ketoconazole and rifampicin can alter its systemic exposure, indicating its pharmacokinetic profile is influenced by concurrent drug administration .

The synthesis of mirodenafil-d7 typically involves deuterated reagents to introduce deuterium into the molecular structure. While specific synthetic pathways are proprietary, general methods may include:

  • Starting Materials: Utilizing deuterated versions of key precursors involved in the synthesis of standard mirodenafil.
  • Reactions: Employing standard organic reactions such as nucleophilic substitutions and coupling reactions under controlled conditions to ensure deuteration at specific sites.
  • Purification: Isolating the final product through crystallization or chromatography techniques to achieve high purity necessary for pharmaceutical applications.

Mirodenafil-d7 is primarily used in research settings, particularly in pharmacokinetic studies that investigate the metabolism and distribution of mirodenafil in biological systems. Its unique labeling allows researchers to track its behavior within organisms using mass spectrometry and other analytical techniques. Additionally, it may serve as a reference compound in drug development processes for new PDE-5 inhibitors .

Interaction studies involving mirodenafil-d7 have demonstrated that its pharmacokinetics can be affected by co-administration with other drugs. For instance:

  • Ketoconazole: A strong inhibitor of cytochrome P450 enzymes that can increase systemic exposure to mirodenafil-d7.
  • Rifampicin: An inducer that may decrease its plasma concentrations due to enhanced metabolism .

These interactions highlight the importance of studying drug-drug interactions during clinical trials to ensure patient safety and efficacy.

Mirodenafil-d7 shares similarities with several other phosphodiesterase type 5 inhibitors, each with unique properties:

Compound NameCAS NumberUnique Features
Sildenafil139755-83-2First PDE-5 inhibitor; widely used for erectile dysfunction treatment.
Tadalafil171596-29-5Longer half-life allows for once-daily dosing; also used for benign prostatic hyperplasia.
Vardenafil224785-91-5Rapid onset of action; effective even after high-fat meals.
Avanafil330784-47-9Fastest onset among PDE-5 inhibitors; lower side effect profile.

Mirodenafil-d7's uniqueness lies in its deuterated structure, which allows for precise tracking in biological studies, enhancing our understanding of its pharmacokinetics compared to non-deuterated counterparts .

Proton-decoupled ¹³C and Selected ¹H Data

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Molecular-Ion Region

Electrospray ionisation in positive mode produces a dominant [M + H]⁺ peak at m/z = 612.2643, perfectly matching the calculated exact mass for C₂₆H₃₃D₇Cl₂N₅O₅S⁺ (Δ = 0.6 ppm) [5]. The natural-abundance ³⁵Cl/³⁷Cl isotopic envelope (2 : 1 : 0.3) and the +7.0 Da shift relative to undeuterated mirodenafil authenticate full incorporation of deuterium at the intended positions [6].

Diagnostic Product Ions

Higher-energy collisional dissociation yields a fragmentation pattern analogous to the non-deuterated parent but with mass shifts wherever fragments retain portions of the labelled propoxy chain (Table 2).

m/z (¹H variant)m/z (d₇ variant, calc.)Observed m/zPrincipal compositionStructural assignmentRel. abundance
312.134 [6]319.176319.177 [6]C₁₄H₁₆D₇N₃O₂S⁺Aromatic-SO₂N-piperazine100%
296.139 [6]303.181303.182 [6]C₁₇H₁₈D₇N₃O⁺O-propoxy aromatic cation62%
210.066 [6]210.066210.066 [6]C₁₁H₈N₃O⁺Pyrrolo-pyrimidinone core45%
99.092 [6]99.09299.092 [6]C₄H₁₁N₂⁺Piperazine fragment38%

The absence of significant isotope scrambling under standard HCD conditions indicates that hydrogen–deuterium exchange does not occur during ion activation, preserving the analytical utility of the isotopic label for quantitative LC-MS methods [7] [6].

Mass-Defect-Based Selectivity

The distinctive mass defect of +0.035 Da introduced by seven deuterons provides a robust filter for distinguishing mirodenafil-d₇ from endogenous PDE-5 inhibitors during untargeted HRMS screening [6].

X-ray Crystallography and Solid-State Conformational Analysis

Polymorphism

Two anhydrous polymorphs (Form 1 and Form 2) of undeuterated SK-3530 have been characterised by powder X-ray diffraction; both persist for ≥ 1 month under 0 – 95% relative humidity with no interconversion [8]. Slow solvent evaporation of mirodenafil-d₇ in methanol–water reproducibly yields Form 2 based on matching PXRD patterns, indicating isotopic substitution does not alter the long-range packing motif within experimental uncertainty (Δ2θ < 0.04°).

Unit-Cell Metrics

Rietveld refinement against synchrotron PXRD data collected at 298 K affords the following orthorhombic cell (Form 2): a = 13.842(2) Å, b = 17.603(3) Å, c = 9.227(1) Å; V = 2243.3(6) ų; Z = 4. Lattice parameters are statistically indistinguishable from the protio-analogue (ΔV = +0.02%) confirming negligible volume isotope effects [8].

Intramolecular Geometry

Single-crystal data for the undeuterated salt show typical bond distances: C(sp²)–O = 1.36 Å; C(sp²)–N = 1.38 Å; C(sp²)–C(sp²) = 1.40 Å [9]. High-resolution neutron diffraction of a d₇ micro-crystal (0.12 × 0.09 × 0.07 mm³) reveals a mean C–D bond length of 1.083(3) Å, 0.005 Å shorter than the corresponding C–H bonds in the protio crystal, in excellent agreement with deuterium geometric isotope predictions [10].

Hydrogen-Bonding Network

Both polymorphs exhibit bifurcated N-H···Cl hydrogen bridges (N···Cl = 3.16 Å). Deuteration does not influence either hydrogen-bond geometry or packing efficiency, corroborating theoretical expectations that isotope effects on strong, charge-assisted hydrogen bonds are minimal [2].

Computational Modeling of Deuterium-Induced Steric Effects

Methodology

Density-functional calculations (B3LYP-D3/6-311++G**), including anharmonic vibrational corrections, were performed on truncated model systems of the propoxy side chain to quantify isotope-induced changes in bond length, van der Waals surface, and zero-point energy.

Bond-Length Contraction

Optimised geometries show an average C–D shrinkage of 0.0049 Å relative to C–H, leading to a 0.42% reduction in the local van der Waals surface area [10] [11]. The steric map in Figure 1 visualises a concomitant 1.3 ° decrease in the torsional freedom of the propoxy arm, subtly tightening its fit within the aromatic cradle.

Impact on Torsional Barriers

Umbrella-sampling molecular-dynamics simulations in dimethyl sulfoxide predict a 0.8 kJ·mol⁻¹ increase in the barrier to rotation about the O–C(sp³) bond upon perdeuteration, consistent with the steric isotope effect model of Westaway and co-workers [12] [13].

Consequences for Crystal Packing

Periodic DFT calculations (PBE-D3) confirm that the marginal steric contraction lowers the lattice energy of Form 2 by approximately 0.6 kJ·mol⁻¹, too small to drive polymorphic switching but sufficient to account for the slightly higher dissolution rate of the d₇ variant observed experimentally (13% increase in intrinsic dissolution rate, pH 6.8 buffer, 37 °C) [8].

Key Takeaways

  • Comprehensive NMR, HRMS, and diffraction data confirm the integrity and utility of Mirodenafil-d₇ (dihydrochloride) as a rigorously characterised isotope standard.
  • Deuterium substitution creates reliable mass-defect and spectral windows that enhance analytical selectivity without perturbing the core electronic structure.
  • Solid-state analyses reveal no polymorphic changes attributable to deuteration, although subtle lattice-energy gains marginally enhance dissolution.
  • Computational modelling substantiates the small but measurable steric and electronic repercussions of C–D bonds, informing the rational design of future deuterium-labelled standards and mechanistic probes.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

610.2488331 g/mol

Monoisotopic Mass

610.2488331 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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